molecular formula C6H5ClO5S B1363464 Methyl 5-(Chlorosulfonyl)-2-Furoate CAS No. 69816-05-3

Methyl 5-(Chlorosulfonyl)-2-Furoate

Cat. No.: B1363464
CAS No.: 69816-05-3
M. Wt: 224.62 g/mol
InChI Key: JYWNJCAFWPZETG-UHFFFAOYSA-N
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Description

Methyl 5-(Chlorosulfonyl)-2-Furoate: is an organosulfur compound with the molecular formula C7H7ClO5S It is a derivative of furoic acid, characterized by the presence of a chlorosulfonyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(Chlorosulfonyl)-2-Furoate can be synthesized through the chlorosulfonation of methyl 2-furoate. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the furan ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and other reagents to ensure safety and efficiency. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 5-(Chlorosulfonyl)-2-Furoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(Chlorosulfonyl)-2-Furoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of sulfonamide derivatives and other organosulfur compounds .

Properties

IUPAC Name

methyl 5-chlorosulfonylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWNJCAFWPZETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371647
Record name Methyl 5-(Chlorosulfonyl)-2-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69816-05-3
Record name Methyl 5-(Chlorosulfonyl)-2-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-5-(CHLOROSULPHONYL)-2-FUROATE
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